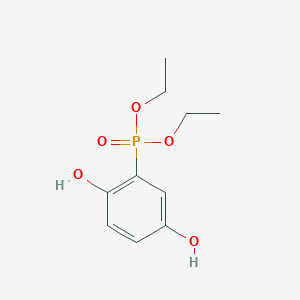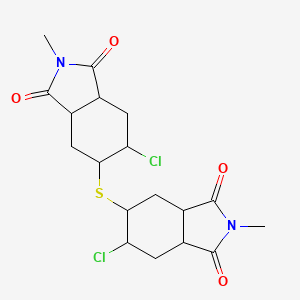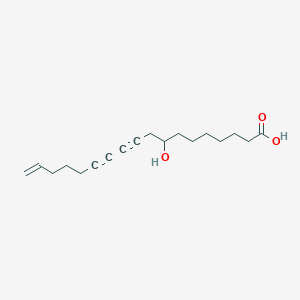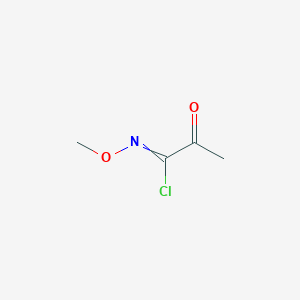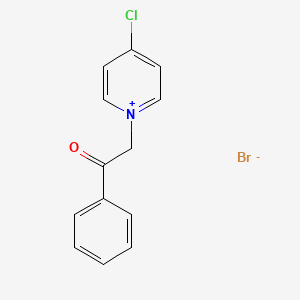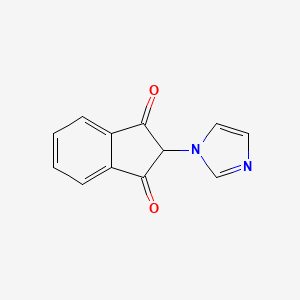
2-(1H-Imidazol-1-yl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-1-yl)-1H-indene-1,3(2H)-dione is a compound that features both an imidazole ring and an indene-dione structure Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms, while indene-dione is a bicyclic structure with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of an indene-dione derivative with an imidazole derivative. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Wallach Synthesis: This involves the oxidation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
2-(1H-Imidazol-1-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with biological targets through its imidazole ring. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. This coordination can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole structure.
Omeprazole: An antiulcer drug with an imidazole ring.
Uniqueness
2-(1H-Imidazol-1-yl)-1H-indene-1,3(2H)-dione is unique due to its combination of an imidazole ring and an indene-dione structure.
Properties
CAS No. |
63553-09-3 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-imidazol-1-ylindene-1,3-dione |
InChI |
InChI=1S/C12H8N2O2/c15-11-8-3-1-2-4-9(8)12(16)10(11)14-6-5-13-7-14/h1-7,10H |
InChI Key |
KTLRGXHVHYLXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)

![1-Oxo-4H,6H-1lambda~5~-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14503092.png)
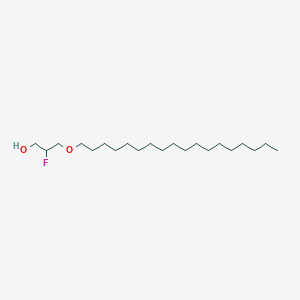
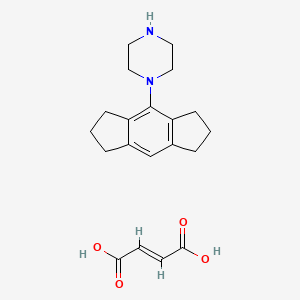
![[2-(Benzenesulfonyl)but-3-en-1-yl]benzene](/img/structure/B14503110.png)
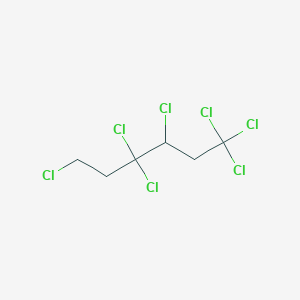

![1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione](/img/structure/B14503124.png)
